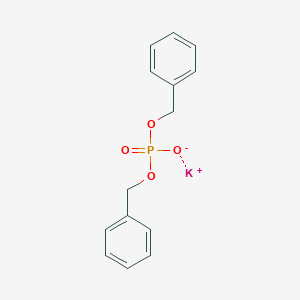

Potassium dibenzyl phosphate

Overview

Description

Synthesis Analysis

The synthesis of dibenzyl phosphate, which can be considered a relative or precursor of potassium dibenzyl phosphate, has been achieved through a three-step reaction starting from benzyl alcohol with phosphorus trichloride. This process yields an overall 67.4% yield and employs triethylamine as the acid-binding agent and carbon tetrachloride as the solvent, simplifying solvent separation (Meng Qingchao et al., 2010). Additionally, the synthesis of phosphatidic acids via cobalt(salen) catalyzed epoxide ring-opening with dibenzyl phosphate has been reported, showcasing the versatility of dibenzyl phosphate in synthetic chemistry (Ruben L. H. Andringa et al., 2022).

Molecular Structure Analysis

The molecular structure of potassium dibenzyl phosphate can be inferred from studies on related potassium phosphate compounds. For example, the structure of potassium vanadium phosphates has been explored, providing insights into the structural arrangement of potassium phosphates (J. Vaughey et al., 1994).

Chemical Reactions and Properties

Potassium dibenzyl phosphate's reactivity and chemical properties can be partially understood through its synthesis processes and the chemical behavior of similar phosphate compounds. For instance, the use of dibenzyl phosphate in the regioselective ring opening of benzylglycidol indicates its reactivity and potential in organic synthesis (Odile Meyer et al., 2006).

Physical Properties Analysis

The physical properties of potassium dibenzyl phosphate, such as hardness and crystal structure, can be related to studies on potassium dihydrogen phosphate. Research on the microhardness and indentation fracture of potassium dihydrogen phosphate provides valuable information on the physical characteristics of potassium phosphate crystals (T. Fang et al., 2004).

Chemical Properties Analysis

The chemical properties of potassium dibenzyl phosphate can be deduced from the synthesis and reactivity studies of dibenzyl phosphate and related compounds. The efficient synthesis of enantiopure mixed-diacyl phosphatidic acids using dibenzyl phosphate highlights its chemical utility and potential applications in creating complex organic molecules (Ruben L. H. Andringa et al., 2022).

Scientific Research Applications

Potassium dihydrogen phosphate crystals, when combined with organic compounds, can increase their laser damage threshold and density, making them more suitable for high-power laser frequency conversion (Singleton et al., 1988).

The use of potassium dihydrogen phosphate in combination with sawdust in composting can reduce ammonia loss and enhance organic matter biodegradation. However, using potassium dihydrogen phosphate alone may adversely affect composting properties (Hu et al., 2007).

An advanced equation for calculating the density of potassium phosphate buffer across various pH, temperature, and concentration ranges has been developed, offering more accurate density descriptions compared to previous models (Schiel & Hage, 2005).

Dibenzyl ethers, related to potassium dibenzyl phosphate, demonstrate high selectivity for ammonium ions, presenting potential for use in ion-selective electrodes (Siswanta et al., 1994).

Glycosyl phosphites and phosphates, synthesized through routes involving dibenzyl phosphate derivatives, are useful for creating sugar nucleotides and glycosides (Sim et al., 1993).

A novel method to synthesize dihydroxyacetone phosphate (DHAP) from benzylglycidol using dibenzyl phosphate showcases an efficient pathway for the synthesis of organic compounds (Meyer et al., 2006).

Membrane electrodes based on dibenzyl phosphate show high sensitivity and selectivity for detecting Pb2+, with a detection limit comparable to the best Pb2+-selective electrodes developed so far (Xu & Katsu, 1999).

The synthesis of phosphatidic acids via cobalt(salen) catalyzed epoxide ring-opening with dibenzyl phosphate has been demonstrated, leading to a photoswitchable phosphatidic acid mimic (Andringa et al., 2022).

A new procedure has been developed for efficiently converting alcohols into their dibenzyl phosphorotriesters, providing a near-quantitative method for alkyl dibenzyl phosphate preparation (Perich & Johns, 1987).

The mechanical properties of potassium dihydrogen phosphate can be effectively predicted using molecular dynamics simulation, aiding in understanding its complex deformation mechanisms (Yang et al., 2021).

Understanding and engineering genetic networks for ion uptake, translocation, and storage in plants, including potassium and phosphate, could address food security challenges (Luan et al., 2016).

Future Directions

The future of Potassium dibenzyl phosphate seems promising. It’s being explored for use in various sectors including agriculture, food, medicine, and more . The global Potassium Dibenzyl Phosphate market is expected to grow, with research focusing on product segmentation, company formation, revenue, and market share .

properties

IUPAC Name |

potassium;dibenzyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O4P.K/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTPUPNRZRSDDM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14KO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801335799 | |

| Record name | Phosphoric acid bis(phenylmethyl) ester potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801335799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78543-37-0 | |

| Record name | Potassium dibenzyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078543370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid bis(phenylmethyl) ester potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801335799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dibenzyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM DIBENZYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F2JS4V7CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)

![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)